5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione
Overview
Description
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione is a chemical compound with the molecular formula C8H5F3N2OS and a molecular weight of 234.2 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzimidazole ring, which also contains a thione group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione typically involves the reaction of 5-trifluoromethoxy-1,3-dihydrobenzimidazole with sulfur or sulfur-containing reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the thione group play crucial roles in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione can be compared with other similar compounds, such as:
1-Isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione: This compound has a similar structure but with an isopropyl group instead of a trifluoromethoxy group.
5-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione: This compound contains a fluoro group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H5F3N2OS, with a molecular weight of 234.2 g/mol. The compound features a benzimidazole core with a trifluoromethoxy substituent and a thione functional group, which contributes to its reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethoxy group enhances lipophilicity, allowing for better membrane permeability, while the thione group can participate in nucleophilic reactions, potentially interacting with thiol-containing biomolecules such as proteins and enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity: Studies indicate that similar benzimidazole derivatives exhibit antimicrobial properties, suggesting potential efficacy against various pathogens.
- CNS Activity: Research has explored the compound's potential as a central nervous system (CNS) agent, particularly as a histamine H3-receptor antagonist.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results.
Compound | Activity | Reference |
---|---|---|
This compound | Antibacterial | |
1-Isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | Antifungal |
Case Studies
- Antiviral Activity: A study evaluated the antiviral potential of benzimidazole derivatives against influenza virus. Results indicated that certain modifications could enhance antiviral efficacy, suggesting similar potential for 5-Trifluoromethoxy derivatives.
- Cytotoxicity Studies: In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest selective toxicity towards tumor cells while sparing normal cells, highlighting its therapeutic potential .
Comparative Analysis with Similar Compounds
The unique trifluoromethoxy substituent in this compound differentiates it from other benzimidazole derivatives. Below is a comparison table outlining key features:
Compound Name | Structure | Key Features |
---|---|---|
1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole-2-thione | Structure | Contains a methyl group; different electronic properties |
1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one | Structure | Lacks thione functionality; distinct biological activities |
Benzimidazole Derivatives | Varied | Diverse properties based on substituents |
Properties
IUPAC Name |
5-(trifluoromethoxy)-1,3-dihydrobenzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)13-7(15)12-5/h1-3H,(H2,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXKKKCAYRCQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602783 | |
Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97963-59-2 | |
Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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